2-[(3,4-Dimethoxyphenyl)amino]-4,6-dimethylpyridine-3-carboxamide
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Description
2-[(3,4-Dimethoxyphenyl)amino]-4,6-dimethylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide is 301.14264148 g/mol and the complexity rating of the compound is 380. The solubility of this chemical has been described as 43.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Properties of Related Compounds
Research into compounds with structural similarities to "2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide" provides insights into synthetic pathways and the properties of related chemical entities. For instance, Demina and Konshin (1992) discussed the synthesis and properties of 2-amino-4,6-dimethylnicotinic acid arylamides, demonstrating methods to derive derivatives with potential biological activities (Demina & Konshin, 1992).
Antimicrobial Activity
Ghorab et al. (2017) explored the antimicrobial activity of derivatives carrying biologically active sulfonamide moieties, which shares a common theme with investigating the potential biological applications of "2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide". Their findings on the antimicrobial properties of these compounds could provide a foundation for assessing the potential antimicrobial applications of related substances (Ghorab, Soliman, Alsaid, & Askar, 2017).
Enzymatic Modification for Antioxidant Capacity
Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. While this study focuses on a specific phenolic compound, the methodology and findings could be relevant to understanding how "2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide" might be modified or utilized in antioxidant research (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Potential Applications in Medicinal Chemistry
The use of gem-dimethyl groups in medicinal chemistry, as discussed by Talele (2017), showcases the strategic incorporation of structural features to enhance drug properties. This perspective might be applicable to the optimization and evaluation of "2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide" for medicinal purposes, considering its structural complexity and potential for modification (Talele, 2017).
Properties
IUPAC Name |
2-(3,4-dimethoxyanilino)-4,6-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-9-7-10(2)18-16(14(9)15(17)20)19-11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFWNIHEWNVVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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